molecular formula C22H19N3O4S B2619538 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1322201-81-9

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2619538
CAS No.: 1322201-81-9
M. Wt: 421.47
InChI Key: QPKOIBATLVXIQF-FCQUAONHSA-N
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Description

This compound features a benzo[d]thiazole core substituted with a methoxy group at position 4 and an allyl moiety at position 3, forming a conjugated imine (Z-configuration). The Z-isomer is critical for maintaining spatial alignment of pharmacophoric groups, distinguishing it from E-isomers or simpler analogs.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-3-13-24-20-16(29-2)5-4-6-17(20)30-22(24)23-21(28)14-7-9-15(10-8-14)25-18(26)11-12-19(25)27/h3-10H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKOIBATLVXIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide represents a novel derivative of benzo[d]thiazole, a class of compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and data.

Molecular Characteristics

  • Molecular Formula : C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2}
  • Molecular Weight : 519.6 g/mol
  • CAS Number : 868376-75-4

The structure includes a benzothiazole moiety conjugated with an allyl group and a pyrrolidine derivative, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that the compound exhibits significant antibacterial and antifungal activities . In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for the development of new antimicrobial agents. Studies have demonstrated its potential to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also displays antifungal properties, which could be beneficial in treating fungal infections resistant to conventional therapies .

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1464

Anticancer Activity

The compound has been evaluated for its anticancer potential , particularly against various cancer cell lines.

  • Cell Line Studies : In vitro studies using human lung cancer cell lines (A549, HCC827) revealed that the compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Assay Type
A5496.26 ± 0.33MTS Cytotoxicity
HCC8276.48 ± 0.11BrdU Proliferation

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several derivatives including the compound . The results indicated that compounds with similar structural features had enhanced activity against tumor growth in both two-dimensional (2D) and three-dimensional (3D) cultures .

Toxicological Assessment

In addition to evaluating efficacy, toxicity studies conducted on zebrafish embryos indicated that while the compound showed promising biological activity, it also displayed some degree of toxicity at higher concentrations . This highlights the importance of further studies to optimize dosage and minimize adverse effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Summary

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Inhibition (%)
7a7.7 ± 0.898
7bNT32
7cNT32

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, particularly against resistant strains.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as:

  • Activation of caspase pathways
  • Modulation of Bcl-2 family proteins
  • Inhibition of specific kinases involved in cancer cell signaling pathways

Case Study: Induction of Apoptosis

A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction at low concentrations. The findings suggest that modifications to the benzothiazole structure could enhance efficacy against resistant cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vivo studies suggest that it can significantly reduce inflammation markers in animal models. The mechanism involves:

  • Inhibition of pro-inflammatory cytokines
  • Suppression of enzymes such as COX-2

Table 2: Anti-inflammatory Mechanisms

MechanismEffect
Cytokine InhibitionReduced levels of TNF-alpha and IL-6
COX-2 SuppressionDecreased prostaglandin synthesis

These findings underscore the compound's potential application in treating inflammatory diseases.

Antimicrobial Efficacy Case Study

A comparative study assessed the antimicrobial activity of several benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated promising MIC values for certain derivatives, suggesting that structural modifications could enhance effectiveness against resistant strains.

Anticancer Mechanisms Case Study

Another study focused on the anticancer effects of similar compounds, demonstrating their ability to disrupt cellular signaling pathways crucial for cancer cell survival. These findings highlight the importance of further exploration into the structure–activity relationship (SAR) for optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

  • (E)-isomer of the target compound : Lacks optimal spatial arrangement, reducing binding affinity.
  • 4-methoxybenzothiazole derivatives : Absence of the allyl and dioxopyrrolidine groups limits hydrophobic interactions and target engagement.
  • Benzamide-pyrrolidinedione derivatives : Missing the benzothiazole core, diminishing heterocyclic π-stacking capabilities.

Physicochemical Properties

Compound Molecular Weight logP Solubility (µg/mL) Melting Point (°C)
Target (Z-isomer) 453.5 3.2 12.5 198–201
(E)-isomer 453.5 3.1 8.7 185–188
4-methoxybenzothiazole derivative 320.4 2.5 45.2 172–175
Benzamide-pyrrolidinedione analog 410.4 2.8 5.3 210–213

*Data inferred from structurally related benzothiazoles and benzamides *.

  • Lipophilicity (logP) : The allyl and dioxopyrrolidine groups in the target compound increase logP compared to simpler benzothiazoles, enhancing membrane permeability.
  • Solubility : The polar dioxopyrrolidine moiety mitigates the hydrophobic effects of the benzothiazole core, yielding moderate aqueous solubility.

Stability and Metabolic Profiles

  • Target compound : Stable in plasma (t₁/₂ = 6.2 h) but undergoes rapid hepatic CYP3A4-mediated oxidation of the allyl group.
  • Simpler benzothiazoles : Higher metabolic stability (t₁/₂ > 12 h) but reduced potency due to lack of functionalization .

Q & A

Q. What synthetic strategies are optimal for synthesizing (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

The compound can be synthesized via condensation reactions between substituted benzothiazole intermediates and activated benzamide derivatives. Key steps include:

  • Reflux conditions : Use absolute ethanol or glacial acetic acid as solvents with catalytic acetic acid to promote imine formation (common in thiazole derivatives) .
  • Substituent introduction : Allyl and methoxy groups are introduced via nucleophilic substitution or Wittig reactions. The 2,5-dioxopyrrolidin-1-yl moiety may require coupling with pre-functionalized benzoyl chloride .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization in ethanol yields pure products .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the Z-configuration of the benzothiazole-ylidene moiety (δ 7.5–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and the allyl group (δ 5.0–6.0 ppm for vinyl protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the dioxopyrrolidinyl and methoxybenzothiazole groups .
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and C-N bonds in the thiazole ring (~1500 cm⁻¹) .

Q. How can solubility challenges be addressed for in vitro assays?

  • Solvent selection : Use DMSO for initial stock solutions due to the compound’s lipophilic nature. For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations .
  • Surfactant-assisted dispersion : Triton X-100 or Tween-80 (0.1–1% v/v) enhances dispersion in cell culture media .

Advanced Research Questions

Q. How do structural modifications impact biological activity (e.g., enzyme inhibition)?

  • Substituent analysis : Fluorination at the benzamide ring (e.g., para-fluoro) enhances glucosidase inhibition by increasing electronegativity and binding affinity, as seen in analogs with IC₅₀ values <10 µM .
  • Allyl group role : The allyl moiety in the thiazole ring may improve membrane permeability, as demonstrated in anti-migratory assays for cancer cell lines .
  • Dioxopyrrolidinyl effects : This group’s electron-withdrawing properties stabilize interactions with enzymatic active sites, as modeled in docking studies .

Q. How can computational modeling guide mechanistic studies?

  • DFT calculations : Optimize the Z-configuration’s geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulate binding to targets like α-glucosidase or STING proteins. For example, the dioxopyrrolidinyl group forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding interactions .

Q. How to resolve contradictions in reported biological data?

  • Assay variability : Compare IC₅₀ values across studies using standardized protocols (e.g., pNPG for glucosidase inhibition vs. fluorescent substrates) .
  • Cellular context : Anti-proliferative effects may differ in 2D vs. 3D cell models due to penetration limitations of the allyl-thiazole scaffold .
  • Metabolic stability : Hepatic microsome assays can clarify discrepancies in in vivo efficacy, as cytochrome P450 enzymes may degrade the dioxopyrrolidinyl group .

Q. What advanced techniques validate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via HPLC; the methoxy group is prone to oxidative cleavage under acidic conditions .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs). LC-MS/MS analysis typically shows <20% degradation, indicating moderate stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal ConditionsReference
Reaction solventEthanol, glacial acetic acid
Temperature80–100°C (reflux)
CatalystAcetic acid (5 drops)
PurificationSilica gel (hexane/EtOAc)

Q. Table 2. Spectral Data for Structural Confirmation

Group1H NMR (ppm)13C NMR (ppm)
Allyl (CH₂=CH-CH₂)5.0–6.0 (m)115–125
Methoxy (OCH₃)3.8–4.0 (s)55–60
Benzamide (C=O)-165–170

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